N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Description
Synthesis Analysis
The synthesis of a similar compound, 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, has been described in the literature . The process involves two linear chemical steps: the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, and the displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions. This is followed by in situ hydrolysis of the N-formyl intermediate to deliver the final compound .Mechanism of Action
Target of Action
Compounds containing a 1-methyl-1h-pyrazol-4-yl moiety have been reported to exhibit diverse pharmacological effects .
Mode of Action
It is known that the 1-methyl-1h-pyrazol-4-yl moiety can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to a range of potential effects .
Pharmacokinetics
Compounds with similar structures are known to have diverse pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to exhibit a range of potential effects .
Action Environment
It is known that environmental factors can significantly influence the action of compounds with similar structures .
Properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S/c1-16-8-10(5-14-16)20(18,19)17-6-9(7-17)15-11-12-3-2-4-13-11/h2-5,8-9H,6-7H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTQTZDWNWGGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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